5-Bromo-3,3-dimethylbenzofuran-2(3H)-one
Description
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5H,1-2H3 |
InChI Key |
OAEWUHSTZCAZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)OC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Substituent Profiles of Selected Benzofuran Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | References |
|---|---|---|---|
| 5-Bromo-3,3-dimethylbenzofuran-2(3H)-one | Br (5), Me (3,3) | Ketone (2) | [15, 20] |
| 5-Bromo-3(2H)-benzofuranone | Br (5) | Ketone (2) | [15, 20] |
| 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | Br (5), Me (2,7), 3-methylphenylsulfonyl (3) | Sulfonyl, benzene ring | [3, 7] |
| 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran | Br (5), Me (2,4,6), phenylsulfinyl (3) | Sulfinyl, benzene ring | [6] |
| 5-Bromo-3-hydroxy-3H-2-benzofuran-1-one | Br (5), OH (3) | Hydroxyl, ketone (1) | [19] |
| 3,3-Dimethylbenzofuran-2(3H)-one | Me (3,3) | Ketone (2) | [21] |
Key Observations :
- Bromine vs. Non-Brominated Derivatives: Bromine at position 5 enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .
- Substituent Effects : The 3,3-dimethyl groups in the target compound introduce steric bulk, which may reduce planarity compared to sulfonyl- or sulfinyl-substituted derivatives. For example, sulfonyl groups in 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran promote halogen bonding (Br⋯O interactions) and π-stacking, stabilizing crystal lattices .
Key Observations :
- Bromination is a common step for introducing the Br atom, as seen in 5-bromo-3-hydroxy derivatives .
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Melting Point (K) | Density (g/cm³) | Boiling Point (°C) | References |
|---|---|---|---|---|
| This compound | Not reported | ~1.12 (estimated) | ~229 (estimated) | [21] |
| 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | 438–439 | Not reported | Not reported | [3] |
| 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran | 469–470 | Not reported | Not reported | [4] |
| 3,3-Dimethylbenzofuran-2(3H)-one | Not reported | 1.122 | 229.1 | [21] |
Key Observations :
- Bulky substituents (e.g., sulfonyl, sulfinyl) correlate with higher melting points (e.g., 469–470 K in ) compared to smaller groups like methyl.
- The target compound’s density and boiling point are estimated to align with 3,3-dimethylbenzofuran-2(3H)-one , though bromine may increase molecular weight and polarity.
Preparation Methods
Molecular Characteristics
The compound features a benzofuran core substituted with a bromine atom at position 5 and two methyl groups at position 3. Its molecular formula is , with a molecular weight of 241.08 g/mol. The bromine substituent enhances electrophilic reactivity, while the dimethyl groups impart steric hindrance, influencing regioselectivity in subsequent reactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. Key spectral features include:
-
-NMR : A singlet at δ 2.36 ppm for the methyl groups and aromatic protons between δ 7.47–7.93 ppm.
-
-NMR : Peaks at δ 189.22 (carbonyl), δ 167.25 (benzofuran oxygen), and δ 20.35 (methyl carbons).
-
IR : Strong absorption at 1765 cm (C=O stretch) and 669 cm (C-Br vibration).
Synthetic Routes to this compound
Friedel-Crafts Alkylation and Cyclodehydration
A widely reported method involves Friedel-Crafts alkylation followed by intramolecular cyclization. Phenolic precursors react with α-haloketones in the presence of Lewis acids like titanium tetrachloride ().
Procedure :
-
Alkylation : 2-Hydroxy-5-methylacetophenone is treated with 3-bromo-2-methylpropanoyl chloride in dichloromethane at 0°C.
-
Cyclization : The intermediate undergoes dehydration using (10 mol%) at 80°C, yielding the benzofuranone core.
-
Bromination : Electrophilic bromination with bromosuccinimide (NBS) in acetic acid introduces the bromine substituent.
Optimization :
-
Catalyst Load : Increasing to 15 mol% improves cyclization efficiency (yield: 72% → 89%).
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce by-product formation compared to toluene.
Table 1. Reaction Outcomes for Friedel-Crafts Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst (mol%) | 10 | 15 |
| Temperature (°C) | 80 | 80 |
| Yield (%) | 72 | 89 |
| Purity (HPLC, %) | 95 | 98 |
Halogen-Mediated Cyclization with Sodium Azide
Alternative routes employ iodine and sodium azide () for simultaneous cyclization and halogenation.
Procedure :
-
Iodination : Refluxing 1-(2-hydroxy-5-methylphenyl)ethan-1-one with iodine (6 equiv.) and (7 equiv.) in water generates a diazido intermediate.
-
Cyclodehydration : The intermediate undergoes copper-catalyzed click chemistry with acetylenes, followed by bromine substitution.
Key Observations :
-
Reaction Time : Extending reflux from 2 h to 4 h increases intermediate yield from 60% to 78%.
-
By-Products : Over-iodination at position 7 occurs if is deficient, necessitating stoichiometric precision.
Table 2. Halogen-Mediated Synthesis Parameters
| Reagent | Equivalents | Role |
|---|---|---|
| Iodine () | 6 | Electrophilic source |
| 7 | Cyclization agent | |
| 5 mol% | Click catalyst |
Transition-Metal-Catalyzed Annulation
Copper-mediated oxidative annulation offers a regioselective pathway. Phenylacetylene derivatives react with halogenated precursors under /sodium ascorbate catalysis.
Procedure :
-
Coupling : 3-Bromo-2-methylpropanoyl chloride reacts with 4-methylphenylacetylene in .
-
Cyclization : (5 mol%) and sodium ascorbate (15 mol%) promote annulation at 60°C.
Advantages :
-
Regioselectivity : Copper coordination directs bromine to position 5, minimizing isomer formation.
-
Scalability : Reactions proceed efficiently at 10 mmol scale (yield: 68–71%).
Mechanistic Insights and Kinetic Studies
Electrophilic Aromatic Substitution
Bromination proceeds via an electrophilic mechanism where attacks the electron-rich benzofuran ring. The dimethyl groups at position 3 deactivate the ortho and para positions, directing bromine to position 5.
Kinetic Profile :
Cyclization Pathways
Intramolecular cyclization involves nucleophilic attack by the phenolic oxygen on the α-carbon of the ketone. Lewis acids like stabilize the transition state, lowering the energy barrier by 12–15 kJ/mol.
Analytical and Purification Techniques
Q & A
Q. Crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure?
Methodological Answer:
Contradictions often arise from disordered atoms, twinning, or incorrect space group assignments. To address these:
- Data validation : Use checkCIF/PLATON to identify outliers (e.g., ADPs, bond lengths) .
- Halogen bonding analysis : Measure Br⋯O distances (e.g., 3.335 Å) and angles (C–Br⋯O ~168.7°) to confirm intermolecular interactions .
- Twinning tests : Apply SHELXL’s TWIN command if merging statistics (Rint > 0.1) suggest twinning .
- Comparative refinement : Test alternative space groups and validate via R-factor convergence .
Advanced: What strategies exist for functionalizing this compound, considering steric effects from the dimethyl groups?
Methodological Answer:
The 3,3-dimethyl group creates steric hindrance, limiting electrophilic substitution at the adjacent position. Functionalization strategies include:
- Directed C–H activation : Use Pd catalysts with directing groups (e.g., sulfoxide) to achieve selective C–Br coupling .
- Nucleophilic aromatic substitution : Replace bromine with electron-rich nucleophiles (e.g., amines) under high-temperature conditions .
- Radical reactions : Employ photoredox catalysis to bypass steric barriers for aryl-aryl bond formation .
Advanced: How to analyze reaction mechanisms in its synthesis, such as acid-mediated coupling?
Methodological Answer:
Mechanistic studies require a combination of kinetic and computational methods:
- Kinetic profiling : Monitor reaction progress via in situ NMR or HPLC to identify intermediates. For AlCl3-mediated coupling, the rate-determining step is arene coordination to the AlCl3-bromobenzofuran complex .
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to map energy barriers for electrophilic attack .
- Isotopic labeling : Use deuterated solvents (CD2Cl2) to trace proton transfer steps in acid-catalyzed cyclization .
Advanced: How do intermolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?
Methodological Answer:
Intermolecular forces dictate packing and stability:
- Halogen bonding : Br atoms act as σ-hole donors, forming Br⋯O=S bonds (3.335 Å) that stabilize dimers .
- π-π stacking : Benzofuran and phenyl rings interact via offset π-π stacking (slippage: 1.804 Å), influencing melting points and solubility .
- Hydrogen bonding : Weak C–H⋯O interactions (2.5–3.0 Å) contribute to layered crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
